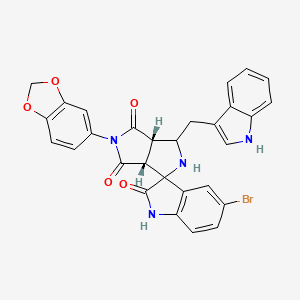
C29H21BrN4O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This complex organic molecule features a bromine atom, multiple cyano groups, and a spiro structure, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinolizine precursors, followed by the introduction of the bromine atom through electrophilic bromination. The cyano groups are introduced via nucleophilic substitution reactions. The final step involves the formation of the spiro structure through a cyclization reaction under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert cyano groups to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bromine atom and cyano groups play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The spiro structure may also contribute to the compound’s stability and specificity in binding interactions.
類似化合物との比較
Similar Compounds
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-chloro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-fluoro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
Uniqueness
The presence of the bromine atom in 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. The specific arrangement of functional groups and the spiro structure also contribute to its unique properties.
特性
分子式 |
C29H21BrN4O5 |
|---|---|
分子量 |
585.4 g/mol |
IUPAC名 |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-bromo-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21BrN4O5/c30-15-5-7-20-18(10-15)29(28(37)32-20)25-24(21(33-29)9-14-12-31-19-4-2-1-3-17(14)19)26(35)34(27(25)36)16-6-8-22-23(11-16)39-13-38-22/h1-8,10-12,21,24-25,31,33H,9,13H2,(H,32,37)/t21?,24-,25+,29?/m1/s1 |
InChIキー |
YAPHKTAXQNRXCF-BUHLBGKYSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Br)NC5=O)NC4CC7=CNC8=CC=CC=C87 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Br)NC5=O)CC7=CNC8=CC=CC=C87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


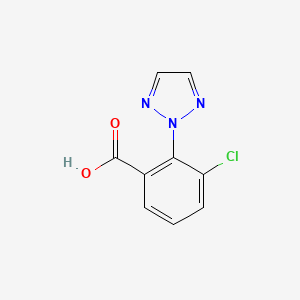
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
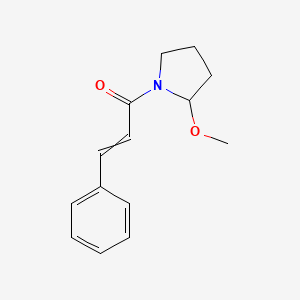
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
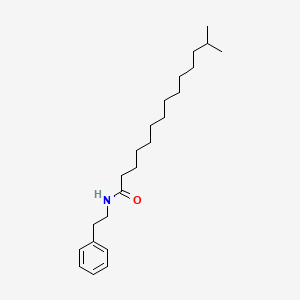
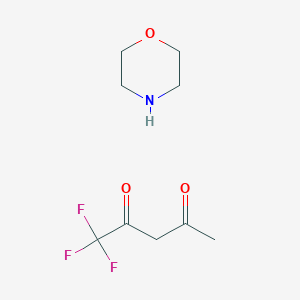
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
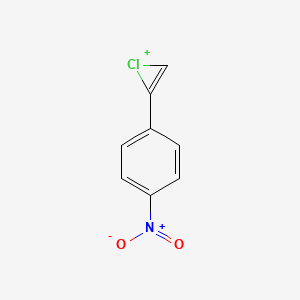
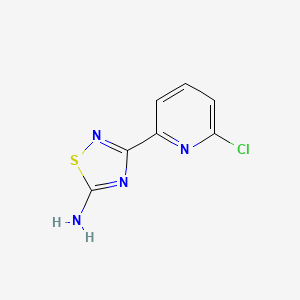
![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
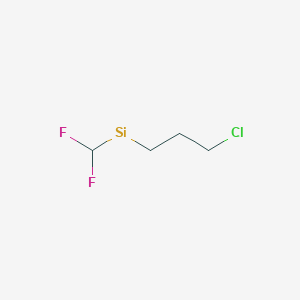
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

